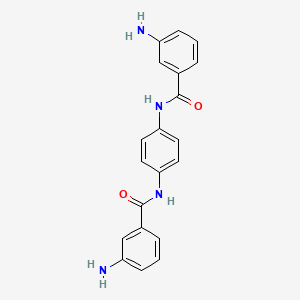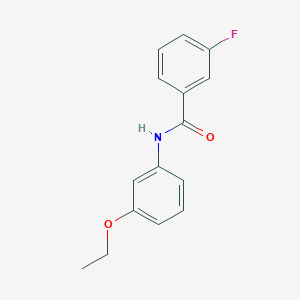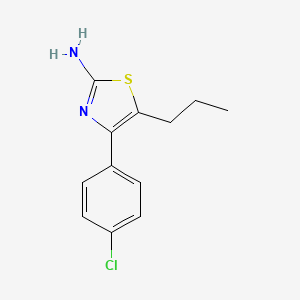![molecular formula C16H12N2O2 B5793833 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone], also known as MIT-2, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been studied for its potential as a fluorescent material due to its unique chemical structure. In catalysis, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been investigated for its potential as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] can reduce tumor growth in animal models. 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its unique chemical structure. However, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] also has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]. One potential direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to study its potential as a fluorescent material for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] and its potential applications in catalysis.
Métodos De Síntesis
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] is synthesized through a reaction between 1H-indene-1,2,3-trione and 4-methylphenylhydrazine in the presence of a catalyst. The reaction takes place under specific conditions, and the resulting product is purified through various techniques to obtain a pure compound. The synthesis of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been optimized and studied extensively to improve the yield and purity of the product.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-6-8-11(9-7-10)17-18-14-15(19)12-4-2-3-5-13(12)16(14)20/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEGNICAYCHHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)

![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)


![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)

![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)

